molecular formula C10H22O B1584219 Tetrahydrolavandulol CAS No. 2051-33-4

Tetrahydrolavandulol

Cat. No.: B1584219
CAS No.: 2051-33-4
M. Wt: 158.28 g/mol
InChI Key: SFIQHFBITUEIBP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetrahydrolavandulol plays a significant role in various biochemical reactions. It has demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase-2 (COX-2) activity . Additionally, this compound exhibits antioxidant properties, protecting cells from oxidative damage . It also possesses antibacterial properties, inhibiting the growth of various bacterial strains . Furthermore, this compound has shown the capacity to induce apoptosis in cancer cells, promoting their programmed cell death . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation, oxidative stress, bacterial infections, and cancer.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory mediators, thereby modulating inflammatory responses . Its antioxidant properties help mitigate oxidative stress, protecting cells from damage caused by reactive oxygen species . Additionally, this compound’s antibacterial properties contribute to the inhibition of bacterial growth, enhancing cellular defense mechanisms . The compound’s ability to induce apoptosis in cancer cells further underscores its potential in regulating cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves various interactions with biomolecules. It exerts its anti-inflammatory effects by inhibiting COX-2 activity, thereby reducing the synthesis of pro-inflammatory prostaglandins . The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species and enhance the activity of endogenous antioxidant enzymes . Additionally, this compound’s antibacterial effects are mediated through its interaction with bacterial cell membranes, disrupting their integrity and inhibiting bacterial growth . The compound’s pro-apoptotic effects in cancer cells are facilitated by its ability to activate apoptotic signaling pathways, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biochemical properties over extended periods . Studies have shown that the compound retains its anti-inflammatory, antioxidant, antibacterial, and pro-apoptotic effects even after prolonged exposure . These findings suggest that this compound is a stable compound with sustained biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as reducing inflammation, oxidative stress, and bacterial growth . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . For instance, this compound can be transformed by fungal strains such as Rhizopus oryzae, resulting in the production of epoxidized derivatives . These metabolic transformations contribute to the compound’s diverse biochemical properties and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound’s lipophilic nature allows it to readily diffuse across cell membranes, enabling its accumulation in specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and efficacy in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound may localize to mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, the compound’s interaction with specific organelles and cellular structures can modulate its biological activity and therapeutic potential.

Chemical Reactions Analysis

Tetrahydrolavandulol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Tetrahydrolavandulol is similar to other compounds such as lavandulol and linalool. it is unique due to its fully saturated structure, which imparts different chemical and physical properties:

These compounds share similar applications in the fragrance and flavor industries but differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

5-methyl-2-propan-2-ylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQHFBITUEIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870928
Record name 5-Methyl-2-(propan-2-yl)hexan-1-ol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-33-4
Record name (±)-Tetrahydrolavandulol
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Record name 2-Isopropyl-5-methylhexan-1-ol
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Record name 2051-33-4
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Record name 5-Methyl-2-(propan-2-yl)hexan-1-ol
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Record name 2-isopropyl-5-methylhexan-1-ol
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Synthesis routes and methods

Procedure details

After comparison of the proton NMR spectral data to published spectral data for dehydrocitral (2) (Kann et al., J. Org. Chem. 55, 5312-5323 (1990)) and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) (Hong et al., Org. Letters, 8, 2217 (2006)), the mixture was shown to contain dehydrolavandulal (1), (2E,4E)-3,7-dimethyl-2,4,6-octatrienal (2) (dehydrocitral), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a 76:12:12 ratio, respectively. The proton NMR spectrum of dehydrolavandulal (1) exhibited a singlet at δ 9.44 (CH═O); a doublet (J=12 Hz) at δ 7.10 (vinyl H at C3); a broad doublet (J=12 Hz) at δ 6.35 (vinyl H at C4); broad singlets at δ 5.27 and δ 4.80 (C═CH2); and broad singlets at δ 1.97, 1.94, and 1.90 (three CH3 groups). The proton NMR spectrum of dehydrocitral (2) was characterized by a doublet (J=8.1 Hz) at δ 10.10 (CH═O, E stereoisomer); a doublet of doublets (J=15, 11 Hz) at δ 6.97 (vinyl H at C5); a doublet (J=15 Hz) at δ 6.24 (vinyl H at C4); a broad doublet (J=11 Hz) at δ 6.00 (vinyl H at C6); a broad doublet (J=8.1 Hz) at δ 5.95 (vinyl H at C2); a doublet (J=1.2 Hz) at δ 2.30 (CH3 at C3); and overlapping broad singlets at δ 1.88 (two CH3 groups at C7). The assignment of dehydrolavandulal was further confirmed by hydrogenation of dehydrolavandulal to obtain the known compound tetrahydrolavandulol, as shown in Example 5. The presence of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde as a minor component in the product mixture was indicated by a singlet at δ 9.40 (CH═O) and a singlet at δ 1.20 (6H; two CH3 groups at C6). For a full spectral characterization of the latter cyclic aldehyde, see B. C. Hong, et al., Org. Letters, 8, 2217 (2006).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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